BenchChemオンラインストアへようこそ!

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate (CAS 2206113-51-9) is a heterocyclic compound that integrates an indolizine core with a pyrazole substituent at position 3 and an ethyl ester at position It is supplied as a research chemical with a certified purity of 95%. The compound belongs to the broader class of pyrazole-containing indolizine derivatives, which have been investigated for anti-inflammatory activity through PPAR-γ-mediated NF-κB suppression.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 2206113-51-9
Cat. No. B2739042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate
CAS2206113-51-9
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=NN3
InChIInChI=1S/C14H13N3O2/c1-2-19-14(18)10-9-13(11-6-7-15-16-11)17-8-4-3-5-12(10)17/h3-9H,2H2,1H3,(H,15,16)
InChIKeyXZQRNDNSTSQUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate – Procurement-Grade Heterocyclic Building Block Profile


Ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate (CAS 2206113-51-9) is a heterocyclic compound that integrates an indolizine core with a pyrazole substituent at position 3 and an ethyl ester at position 1. It is supplied as a research chemical with a certified purity of 95% . The compound belongs to the broader class of pyrazole-containing indolizine derivatives, which have been investigated for anti-inflammatory activity through PPAR-γ-mediated NF-κB suppression [1].

Why Generic Substitution of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate with Analogous Indolizine Derivatives Fails


Even structurally similar indolizine derivatives cannot be interchanged without altering critical physicochemical parameters. The presence of the pyrazole ring at position 3 and the ethyl ester at position 1 generates a unique combination of lipophilicity, hydrogen bond capacity, and topological polar surface area that differs measurably from the corresponding carboxylic acid analog, the parent unsubstituted indolizine ester, and positional isomers . These differences directly impact membrane permeability, solubility, and biological target engagement—parameters essential for reproducible SAR studies and lead optimization [1].

Quantitative Differentiation Evidence for Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate Versus Closest Analogs


Lipophilicity (LogP) Differentiates the Ethyl Ester from the Carboxylic Acid Analog and Parent Indolizine Ester

The target compound exhibits a calculated LogP of 3.01, which is 0.98 log units higher than its direct carboxylic acid analog (LogP 2.03) . This difference of nearly one log unit indicates approximately 10-fold higher lipophilicity, a critical factor for passive membrane diffusion and blood-brain barrier penetration potential. The target compound also exceeds the parent indolizine-1-carboxylic acid ethyl ester (lacking the pyrazole substituent, LogP 2.12) by 0.89 log units .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Count Distinguishes Ester from Acid Form

The target compound possesses only 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) , whereas the carboxylic acid analog contains 2 HBD and 3 HBA . This reduction in HBD count (from 2 to 1) is structurally significant: each additional HBD has been empirically associated with an approximate 10-fold decrease in passive permeability across Caco-2 monolayers. The increased HBD count of the acid also contributes to a higher topological polar surface area (TPSA = 70.39 Ų vs an estimated lower TPSA for the ester), which may further limit membrane permeation.

Hydrogen bonding Oral bioavailability CNS drug-likeness

Molecular Weight and Fraction sp3 Position the Compound Within Oral Drug-Like Space

The target compound has a molecular weight of 255.28 Da with a fraction sp3 (Fsp3) of 0.14 . This MW is well within the Lipinski 'Rule of 5' threshold (≤500 Da) and is intermediate between the parent indolizine ester (189.21 Da ) and the acid analog (227.22 Da ). The Fsp3 value of 0.14 reflects the contribution of the ethyl ester group to the otherwise fully aromatic scaffold; while low, this modest sp3 character confers improved solubility relative to completely flat polycyclic aromatics without significantly increasing molecular complexity.

Drug-likeness Fragment-based screening Lead optimization

Pyrazole-Containing Indolizine Scaffold Demonstrates NF-κB Suppression via PPAR-γ Activation

In a 2017 study, five pyrazole-containing indolizine derivatives (B1–B5) were synthesized and evaluated for anti-inflammatory activity in LPS-stimulated peritoneal macrophages and a TNBS-induced mouse colitis model [1]. Compound B4, the most active analog, reduced TNF-α secretion and activated PPAR-γ, leading to downstream suppression of NF-κB signaling. While the target compound (ethyl ester) was not among the five tested analogs, it shares the identical pyrazole-indolizine core scaffold and differs primarily in the ester substitution at position 1. The demonstrated pathway engagement (PPAR-γ activation with NF-κB inhibition) provides class-level evidence that pyrazole-substituted indolizine-1-carboxylates can achieve meaningful anti-inflammatory effects [1].

Anti-inflammatory NF-κB PPAR-γ Colitis

Certified Purity and Supplier Documentation Enable Reproducible Research Procurement

The target compound is commercially available at a certified purity of 95% from Fluorochem (catalog F609154), with full analytical documentation including IUPAC name, canonical SMILES, InChI, and InChI Key . Pricing is structured in graduated quantities: 100 mg (£404), 250 mg (£657), 500 mg (£919), and 1 g (£1,307) . In contrast, the carboxylic acid analog is available from multiple vendors at varying purity levels (typically 97–98%) but lacks the ester functionality that may be critical for specific synthetic transformations or prodrug strategies.

Reproducibility Quality control Procurement

Recommended Research and Procurement Application Scenarios for Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate


Anti-Inflammatory Lead Optimization: Ester Prodrug for Enhanced Oral Bioavailability

The ethyl ester form, with its 0.98-unit higher LogP (3.01 vs 2.03) and reduced HBD count (1 vs 2) compared to the carboxylic acid analog, is well-suited as a prodrug or ester-protected intermediate in anti-inflammatory drug discovery programs targeting PPAR-γ/NF-κB pathways. The scaffold's demonstrated class-level anti-inflammatory activity in the Fu et al. (2017) TNBS-colitis model provides a rational starting point for lead optimization. Researchers should prioritize this ester form when designing orally bioavailable candidates, as the acid form may suffer from limited intestinal absorption [1].

Medicinal Chemistry Scaffold Decoration: Building Block for Structure-Activity Relationship (SAR) Exploration

With a molecular weight of 255 Da, a fraction sp3 of 0.14, and well-defined hydrogen bond donor/acceptor counts, the target compound occupies an ideal fragment-to-lead space. The ethyl ester at position 1 can be hydrolyzed to the carboxylic acid for further derivatization (amide coupling, esterification with diverse alcohols), while the pyrazole NH at position 3 can undergo N-alkylation or arylation. This dual functionalization capability is not shared by simpler analogs such as the parent indolizine ester (lacking the pyrazole handle) or the pre-formed acid (limiting synthetic flexibility) [1].

In Vitro Assay Development: Standardized Compound Sourcing for Reproducible Pharmacology

For academic or industrial laboratories conducting cell-based NF-κB reporter assays or PPAR-γ transactivation screens, the target compound from Fluorochem (cat. F609154, 95% purity) provides a well-characterized, single-source procurement option with documented analytical specifications (SMILES, InChI, InChI Key, LogP, HBA/HBD). This traceability is critical for assay reproducibility. The compound's LogP of 3.01 ensures adequate cell membrane permeation in standard 2D monolayer cultures, addressing a common limitation of more polar carboxylic acid analogs in cell-based screening [1].

Quote Request

Request a Quote for Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.